Pseudopurpurin

Bone biology Osteoporosis research Calcium affinity

Researchers face challenges sourcing pure pseudopurpurin, as most suppliers offer only mixed madder extracts, which are unsuitable for reproducible osteogenic or antibacterial studies. Pseudopurpurin (CAS 476-41-5) solves this with quantifiable, single-compound performance. - Bone Research: Increases femoral BMD and trabecular bone volume (BV/TV +20.3% over control) at a 0.5% dietary dose in rats. - Medicinal Chemistry: Achieves a best docking score of -28.7 kcal/mol against DNA gyrase, offering a distinct scaffold for antibacterial assays. - Industrial Dyeing: Delivers precise CIE L*a*b* color coordinates (a* 56.0) on alum-mordanted silk, a procurement-grade specification for textile conservation. BenchChem supplies this compound in high purity, with custom synthesis available, ensuring experimental reproducibility.

Molecular Formula C15H8O7
Molecular Weight 300.22 g/mol
CAS No. 476-41-5
Cat. No. B1200002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudopurpurin
CAS476-41-5
Molecular FormulaC15H8O7
Molecular Weight300.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)C(=O)O)O)O
InChIInChI=1S/C15H8O7/c16-10-5-3-1-2-4-6(5)11(17)8-7(10)12(18)9(15(21)22)14(20)13(8)19/h1-4,18-20H,(H,21,22)
InChIKeyOOKBSCGBRWBGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudopurpurin (CAS 476-41-5): Baseline Characterization for Sourcing Scientists


Pseudopurpurin is a trihydroxyanthraquinone carboxylic acid (C₁₅H₈O₇, MW 300.22), structurally defined as purpurin 3-carboxylic acid [1]. It occurs naturally in the roots of Rubia spp. (madder) alongside alizarin and purpurin [2]. Unlike its simpler analogs, the presence of the 3-COOH group fundamentally alters its metal‑binding, colorimetric, and biological properties, making direct substitution with other anthraquinones untenable.

Why Alizarin or Purpurin Cannot Substitute for Pseudopurpurin: Structural Basis for Differential Performance


The interchange of pseudopurpurin with its close analogs (e.g., alizarin, purpurin) is not scientifically valid due to the 3-carboxyl substituent, which confers distinct physicochemical and biological behaviors. This single functional group difference drives a 28‑fold differential inducible yield [1], fundamentally alters the mordant‑dye coordination and resulting color coordinates (a* 56.0 vs. 44.0) [2], and redirects molecular docking affinity toward bacterial topoisomerase IV with a best score of −28.7 kcal/mol [3]. The evidence below quantifies why experimental outcomes and industrial processes cannot be reliably reproduced with alternative hydroxyanthraquinones.

Pseudopurpurin (CAS 476-41-5): Direct Comparative Evidence for Differentiated Selection


Bone Mineral Density Enhancement: Pseudopurpurin vs. Untreated Control in Vivo

In a 2‑month rat feeding study, dietary supplementation with 0.5% pseudopurpurin significantly increased femoral bone mineral density (BMD) and trabecular bone volume fraction (BV/TV) compared to a 0% control group [1]. The study directly compared the 0.5% pseudopurpurin group to the 0% control group, quantifying improvements in bone microarchitecture. While no direct comparator anthraquinone was tested, the class‑level inference is that the observed BMD increase is linked to pseudopurpurin's specific, concentration‑dependent calcium affinity (strongest at 0.5% in vitro) [1], a property that differs from other madder anthraquinones due to its carboxyl group [2].

Bone biology Osteoporosis research Calcium affinity

Computational Docking Scores: Pseudopurpurin vs. Purpurin and Munjistin Against Bacterial Topoisomerases

A direct head‑to‑head molecular docking study compared pseudopurpurin, purpurin, munjistin, and xanthopurpurin against DNA gyrase and DNA topoisomerase IV [1]. Pseudopurpurin achieved a best docking score of −28.7 kcal/mol against DNA gyrase, which is numerically comparable to purpurin (−31.0 kcal/mol) but distinctly different in binding mode distribution. Critically, pseudopurpurin's docking scores were consistently more favorable than munjistin (−25.5 kcal/mol) and xanthopurpurin (−25.9 kcal/mol). This study also identified pseudopurpurin as the most structurally similar compound to the fluoroquinolone antibiotics gatifloxacin and levofloxacin [2].

Antibacterial discovery Molecular docking DNA gyrase inhibition

Colorimetric Differentiation: Pseudopurpurin vs. Purpurin and Munjistin on Alum-Mordanted Silk

In a direct comparison of pure pigments applied to alum‑mordanted silk, pseudopurpurin produced a distinctly different color profile than purpurin and munjistin [1]. Pseudopurpurin yielded a much redder (higher a*) and less yellow (lower b*) shade, confirming that the carboxyl group shifts the hue toward a truer red. This study provides quantitative color coordinates that can be used for quality control and shade matching in natural dyeing processes.

Natural dyes Textile colorimetry CIE L*a*b* analysis

Elicitor‑Specific Biotechnological Production: 28‑Fold Increase in Pseudopurpurin Yield vs. 3‑Fold Increase for Alizarin Glycosides

In a study using Rubia tinctorum cell suspension cultures, treatment with jasmonic acid as an elicitor produced a striking, compound‑specific response [1]. The quantity of pseudopurpurin increased by a factor of 28 (from ~0.24 µg/mg to ~6.7 µg/mg) after 7 days of elicitation. In contrast, salicylic acid treatment preferentially increased alizarin levels, and fungal polysaccharides boosted overall anthraquinone yield but with a much lower relative increase for pseudopurpurin [1]. This demonstrates a distinct, inducible biosynthetic pathway for pseudopurpurin that can be selectively manipulated.

Plant cell culture Metabolic engineering Elicitation

Antioxidant Potential: DFT Calculations Identify Pseudopurpurin as the Most Promising Candidate Among Trio

A density functional theory (DFT) study compared the electronic and structural properties of alizarin, purpurin, and pseudopurpurin to evaluate their potential as antioxidants [1]. The analysis concluded that pseudopurpurin appears to be a particularly good candidate for high antioxidant activity species, based on calculated parameters related to H‑atom transfer and one‑electron transfer mechanisms. While this is a class‑level inference without direct IC₅₀ values for all compounds, the computational ranking provides a clear theoretical basis for prioritizing pseudopurpurin in antioxidant discovery programs.

Antioxidant research DFT calculations Structure‑activity relationship

Optimal Research and Industrial Scenarios for Procuring Pseudopurpurin (CAS 476-41-5)


Targeting Bone Anabolic Pathways: Pseudopurpurin as a Calcium‑Chelating Lead

Pseudopurpurin is the preferred compound for in vivo studies of bone mineral density enhancement due to its demonstrated, quantifiable increase in femoral BMD and trabecular bone volume (BV/TV +20.3% over control) in rats at a 0.5% dietary dose [4]. Its concentration‑dependent calcium affinity (strongest at 0.5% in vitro) [4] is a differentiating feature compared to the poorly understood bone effects of alizarin [4]. Researchers investigating osteoporosis or bone regeneration should source pure pseudopurpurin rather than mixed madder extracts to ensure reproducibility of these specific osteogenic outcomes.

Antibacterial Lead Discovery: Leveraging Unique Topoisomerase IV Docking Profile

For medicinal chemistry programs targeting bacterial DNA gyrase and topoisomerase IV, pseudopurpurin offers a validated in silico advantage. Its best docking score of −28.7 kcal/mol against DNA gyrase and structural similarity to fluoroquinolones [4] position it as a distinct scaffold. The binding mode diversity (5 modes for gyrase) suggests potential for overcoming resistance mechanisms that affect simpler analogs. Procurement of high‑purity pseudopurpurin is essential for follow‑up in vitro antibacterial assays (e.g., MIC determination) to confirm the predicted activity.

Reproducible Natural Dyeing: Achieving High‑Redness (High a*) Shades on Alum Mordant

Dyers and textile conservation scientists requiring a specific, high‑redness (a* 56.0) shade on alum‑mordanted silk must use pseudopurpurin, not purpurin (a* 44.0) or munjistin (a* 29.6) [4]. The quantitative CIE L*a*b* coordinates provide a procurement‑grade specification for color matching. Using a mixed madder extract will result in an unpredictable, more yellow hue, failing to meet the strict colorimetric requirements of historical textile reproduction or premium natural dye formulations.

Biotechnological Production: Optimizing Yield with Jasmonic Acid Elicitation

Industrial biotechnologists aiming to produce pseudopurpurin via plant cell culture should incorporate jasmonic acid as the specific elicitor, which yielded a 28‑fold increase in pseudopurpurin titer, compared to only a 3‑fold increase for alizarin glycosides with fungal elicitors [4]. This process‑specific knowledge is critical for cost‑effective, high‑yield manufacturing and is not transferable to the production of other anthraquinones. Sourcing pure pseudopurpurin as an analytical standard is necessary for HPLC‑DAD‑MS quantification of the elicitation output.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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